

# Application Notes and Protocols for Cascade Screening of Familial Hypercholesterolemia (FH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for implementing cascade screening for Familial Hypercholesterolemia (FH). Cascade screening is a highly effective and cost-efficient method for identifying individuals at high risk for premature atherosclerotic cardiovascular disease due to this common genetic disorder.[1][2][3][4]

## Introduction to Familial Hypercholesterolemia and Cascade Screening

Familial Hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C).[1][5] This leads to an increased risk of premature coronary heart disease.[6] The prevalence of heterozygous FH is estimated to be between 1 in 250 and 1 in 300 individuals, yet a significant majority of affected individuals remain undiagnosed.[1][3]

Cascade screening is a systematic process of identifying affected relatives of an individual diagnosed with FH (the "index case" or "proband").[7][8][9] Because first-degree relatives of an index case have a 50% chance of inheriting the FH-causing genetic variant, this targeted approach is significantly more efficient than general population screening.[5][7][8] Early diagnosis and initiation of lipid-lowering therapies can dramatically reduce the morbidity and mortality associated with FH.[3]



## **Quantitative Data on Cascade Screening Strategies**

The effectiveness and cost-effectiveness of various cascade screening protocols have been evaluated in numerous studies. The following tables summarize key quantitative data to inform the selection of a screening strategy.

Table 1: Yield of Different Cascade Screening Strategies



| Screening Strategy                           | Yield (Proportion of Relatives Testing Positive) | New Cases<br>Identified per Index<br>Case | Reference |
|----------------------------------------------|--------------------------------------------------|-------------------------------------------|-----------|
| Contact Method                               |                                                  |                                           |           |
| Direct Contact by<br>Healthcare Provider     | Higher                                           | 2.06                                      | [3]       |
| Indirect Contact by Index Case               | Lower                                            | 0.86                                      | [3]       |
| Testing Modality                             |                                                  |                                           |           |
| Genetic Testing                              | -<br>Higher                                      | 2.47                                      | [3]       |
| Biochemical (LDL-C) Testing                  | Lower                                            | 0.42                                      | [3]       |
| Combined Clinical Criteria & Genetic Testing | 6.6 per 1000 screened<br>(general population)    | N/A                                       | [10]      |
| Clinical Criteria Alone                      | 3.7 per 1000 screened (general population)       | N/A                                       | [10]      |
| Genetic Testing Alone                        | 3.8 per 1000 screened (general population)       | N/A                                       | [10]      |
| Scope of Screening                           |                                                  |                                           |           |
| Beyond First-Degree<br>Relatives             | Higher                                           | 3.65                                      | [3]       |
| First-Degree Relatives Only                  | Lower                                            | 0.80                                      | [3]       |

Table 2: Cost-Effectiveness of Cascade Screening for FH



| Study Perspective<br>& Location           | Incremental Cost-<br>Effectiveness Ratio<br>(ICER)               | Conclusion                   | Reference |
|-------------------------------------------|------------------------------------------------------------------|------------------------------|-----------|
| Payer Perspective (Spain)                 | €29,608 per QALY<br>gained                                       | Cost-effective               |           |
| Social Perspective (Spain)                | Dominant (cost-saving and more effective)                        | Cost-effective               | [1]       |
| UK Services                               | £5,806 per QALY<br>gained                                        | Highly cost-effective        | [11]      |
| US Simulation (1st degree relatives)      | < \$50,000 per life year<br>gained (if started<br>before age 40) | Cost-effective               | [12]      |
| US Simulation (2nd degree relatives)      | < \$50,000 per life year<br>gained (if started at<br>age 10)     | Cost-effective               | [12]      |
| Systematic Review (High-Income Countries) | Ranges from<br>dominant to<br>US\$104,877 per<br>QALY            | Generally cost-<br>effective | [2]       |

QALY: Quality-Adjusted Life Year

## **Experimental Protocols**

## **Protocol 1: Identification of the Index Case**

The successful initiation of cascade screening hinges on the accurate diagnosis of the index case. A combination of clinical criteria and genetic testing is recommended.

#### 1.1. Clinical Assessment:

 Patient History: Collect a detailed personal and family history of premature cardiovascular disease and hypercholesterolemia.



- Physical Examination: Examine for physical signs of FH, such as tendon xanthomas and corneal arcus.[5]
- Lipid Profile: Measure fasting lipid levels, specifically LDL-C. Untreated LDL-C levels >190 mg/dL in adults or >160 mg/dL in individuals under 20 years should raise suspicion for FH.[4]
- Clinical Diagnostic Criteria: Apply standardized criteria such as the Dutch Lipid Clinic Network (DLCN), Simon Broome, or MEDPED criteria to establish a clinical diagnosis of definite or probable FH.[6][7]

#### 1.2. Genetic Testing of the Index Case:

- Gene Panel: Perform genetic testing for pathogenic variants in the primary FH-causing genes: LDLR, APOB, and PCSK9.[13] Analysis should include sequencing of all exons and exon/intron boundaries, as well as deletion/duplication analysis for LDLR.[13]
- Interpretation: A positive genetic test confirming a pathogenic variant provides a definitive diagnosis of FH.[13] The absence of an identifiable mutation does not exclude a clinical diagnosis of FH, as some cases may be due to polygenic factors or mutations in undiscovered genes.[11][13]

## **Protocol 2: Family Tracing and Contact**

Once an index case is confirmed, a systematic approach to identifying and contacting at-risk relatives is crucial.

#### 2.1. Pedigree Construction:

 Work with the index case to construct a detailed family pedigree, identifying all first- and second-degree relatives.

#### 2.2. Contact Strategy:

 Direct Contact: Whenever possible and with the index case's consent, a healthcare professional (e.g., genetic counselor, specialized nurse) directly contacts at-risk relatives.
 This method has a higher uptake rate.[3]



- Indirect Contact: The index case is provided with information and materials to share with their relatives. This approach is less effective but may be necessary in some situations.[3]
- Combined Approach: A combination of direct and indirect contact may be the most practical and effective strategy.[14]

### **Protocol 3: Screening of Relatives**

- 3.1. Genetic Cascade Testing (Gold Standard):
- Applicability: This method is used when a specific FH-causing mutation has been identified in the index case.[7][15]
- Procedure: At-risk relatives are tested specifically for the known familial variant. This
  provides an unambiguous diagnosis.[9][15]
- Age for Testing: National guidelines suggest that children of a parent with a known FH
  variant should be tested by the age of 10.[15] Statin therapy is typically initiated between the
  ages of 8 and 10 for children with heterozygous FH.
- 3.2. Biochemical (LDL-C) Cascade Testing:
- Applicability: This method is used when a causative mutation has not been identified in the index case.[16]
- Procedure: Relatives undergo lipid profile testing. Diagnosis is based on age- and sexspecific LDL-C thresholds.[16]
- Limitations: There is a significant overlap in LDL-C levels between individuals with and
  without FH, which can lead to both false-positive and false-negative results.[9][13]
   Approximately 20% of family members with an LDLR mutation but modestly elevated LDL-C
  may be missed if only LDL-C levels are used.[9]

## Visualizations Genetic Basis of Familial Hypercholesterolemia

Caption: Genetic mutations in FH disrupt the LDL receptor pathway, leading to elevated LDL-C.



## **Cascade Screening Workflow**



Click to download full resolution via product page



Caption: Workflow for FH cascade screening from index case identification to relative testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. colesterolfamiliar.org [colesterolfamiliar.org]
- 2. Cost-Effectiveness of Screening Strategies for Familial Hypercholesterolaemia: An Updated Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. lipid.org [lipid.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Case detection of familial hypercholesterolemia using various criteria during an annual health examination in the workplace PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence review and recommendations: case-finding Familial hypercholesterolaemia: identification and management NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. heart.org [heart.org]
- 9. Cascade Screening for Familial Hypercholesterolemia and the Use of Genetic Testing -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimated Yield of Screening for Heterozygous Familial Hypercholesterolemia With and Without Genetic Testing in US Adults PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cost-effectiveness of cascade genetic testing for familial hypercholesterolemia in the United States: A simulation analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. jacc.org [jacc.org]
- 14. Alternative cascade-testing protocols for identifying and managing patients with familial hypercholesterolaemia: systematic reviews, qualitative study and cost-effectiveness analysis
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cascade Testing for FH | East Genomics [eastgenomics.nhs.uk]







- 16. Cascade Screening for Familial Hypercholesterolemia (FH) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cascade Screening of Familial Hypercholesterolemia (FH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532987#cascade-screening-protocols-for-fh-in-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com